Benzil

Catalog No.
S520866
CAS No.
134-81-6
M.F
C14H10O2
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzil

CAS Number

134-81-6

Product Name

Benzil

IUPAC Name

1,2-diphenylethane-1,2-dione

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H

InChI Key

WURBFLDFSFBTLW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

benzil, diphenyl-alpha-beta-ketone, diphenylethane-1,2-dione, diphenylethanedione

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2

Description

The exact mass of the compound Benzil is 210.0681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220315. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Glyoxal - Supplementary Records. It belongs to the ontological category of alpha-diketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Benzil is an organic compound classified as an alpha-diketone, specifically ethane-1,2-dione with phenyl groups at positions 1 and 2. Its chemical formula is C14H10O2C_{14}H_{10}O_{2}, and it appears as a yellow crystalline solid. Benzil is notable for its role in various organic reactions, particularly in oxidation processes and as a precursor for synthesizing other compounds. It is soluble in organic solvents such as benzene and ethanol, but insoluble in water .

Benzil itself doesn't possess a specific biological mechanism of action. However, its reactive nature allows it to participate in various reactions that can be exploited for specific purposes. For instance, the benzilic acid rearrangement provides a pathway for synthesizing pharmaceuticals like phenytoin, which acts by blocking voltage-gated sodium channels in neurons to control seizures [].

Benzil is considered a mild irritant and can cause skin and eye irritation upon contact. It's advisable to wear personal protective equipment (PPE) like gloves and goggles when handling it []. Although not highly flammable, it's recommended to handle it away from heat sources as a precaution [].

Photochemistry and Photophysical Studies

Benzil exhibits interesting photochemical properties. When exposed to light, it undergoes a rearrangement reaction, converting from a cis isomer to a trans isomer. This light-induced change makes it a valuable tool for studying photochemical reaction mechanisms and molecular rearrangements [1]. Researchers can utilize benzil to understand the behavior of other molecules under light irradiation.

[1] Applied Fluorescence in Chemistry, Biology and Medicine Book:

Fluorescence Studies and Molecular Probes

Benzil possesses fluorescent properties. Its fluorescence intensity changes depending on its environment, making it a valuable tool for developing fluorescence-based probes [2]. Scientists can attach benzil to other molecules and monitor the changes in its fluorescence to study various biological processes, such as protein-protein interactions or membrane fluidity.

[2] Motional fluorescence probe method based on energy transfer between benzil (donor) and anthryl (acceptor) groups in a polymer alloy Article:

  • Benzilic Acid Rearrangement: This classic reaction involves the rearrangement of benzil to benzilic acid when treated with a base such as potassium hydroxide. The mechanism includes nucleophilic attack by hydroxide ions on one of the carbonyl groups, leading to the formation of an alkoxide intermediate, followed by migration of the phenyl group .
  • Oxidation Reactions: Benzil acts as an oxidizing agent for alcohols in the presence of alkoxides. This property makes it useful in various synthetic applications .
  • Cyclization Reactions: Benzil can react with chlorosulphonic acid to yield 3-chloro-2-phenylbenzofuran-6,4′-disulphonyl dichloride, showcasing its versatility in forming complex structures .

Research indicates that benzil exhibits biological activity, particularly as an antimicrobial agent. It has shown effectiveness against various bacterial strains and fungi. The compound's ability to generate reactive oxygen species may contribute to its antimicrobial properties . Additionally, benzil derivatives have been explored for their potential anticancer activities, although further research is needed to fully understand these effects.

Benzil can be synthesized through several methods:

  • Oxidation of Benzoin: The most common method involves the oxidation of benzoin using oxidizing agents like concentrated nitric acid. This reaction typically occurs under mild heating conditions and results in high yields of benzil .
  • Condensation Reactions: Benzil can also be produced via condensation reactions involving appropriate precursors under acidic or basic conditions.
  • Photo

Benzil has a wide range of applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.
  • Analytical Chemistry: Benzil is utilized in colorimetric assays for detecting cyanide ions due to its specific reactivity with cyanide .
  • Material Science: Its derivatives are explored for use in polymers and materials with unique properties.

Studies on the interactions of benzil with other compounds reveal its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has implications for catalysis and materials science. Additionally, benzil's interactions with biological macromolecules are under investigation to elucidate its mechanism of action against microbial pathogens .

Benzil shares structural similarities with several other diketones and aromatic compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzoinHydroxy ketonePrecursor to benzil; contains a hydroxyl group
AcetophenoneAromatic ketoneLacks the diketone structure; used in flavoring
1,3-DiphenylureaUrea derivativeExhibits different biological activities
AnthronePolycyclic aromaticUsed as a dye; shows distinct reactivity compared to benzil

Benzil's uniqueness lies in its specific reactivity patterns and its role as both an oxidizing agent and a precursor for further chemical transformations, distinguishing it from other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellow solid; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS]

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

210.068079557 g/mol

Monoisotopic Mass

210.068079557 g/mol

Boiling Point

347.0 °C

Heavy Atom Count

16

LogP

3.38 (LogP)

Appearance

Solid powder

Melting Point

94.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S85X61172J

GHS Hazard Statements

Aggregated GHS information provided by 555 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 555 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 554 of 555 companies with hazard statement code(s):;
H315 (99.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.07e-04 mmHg

Pictograms

Irritant

Irritant

Other CAS

134-81-6

Wikipedia

Benzil
Medazepam

General Manufacturing Information

1,2-Ethanedione, 1,2-diphenyl-: ACTIVE

Dates

Modify: 2023-08-15

Synthesis, crystal structures, antiproliferative activities and reverse docking studies of eight novel Schiff bases derived from benzil

Xue Jie Tan, Di Wang, Xiao Ming Hei, Feng Cun Yang, Ya Ling Zhu, Dian Xiang Xing, Jian Ping Ma
PMID: 31919307   DOI: 10.1107/S2053229619015687

Abstract

Eight novel Schiff bases derived from benzil dihydrazone (BDH) or benzil monohydrazone (BMH) and four fused-ring carbonyl compounds (3-formylindole, FI; 3-acetylindole, AI; 3-formyl-1-methylindole, MFI; 1-formylnaphthalene, FN) were synthesized and characterized by elemental analysis, ESI-QTOF-MS,
H and
C NMR spectroscopy, as well as single-crystal X-ray diffraction. They are (1Z,2Z)-1,2-bis{(E)-[(1H-indol-3-yl)methylidene]hydrazinylidene}-1,2-diphenylethane (BDHFI), C
H
N
, (1Z,2Z)-1,2-bis{(E)-[1-(1H-indol-3-yl)ethylidene]hydrazinylidene}-1,2-diphenylethane (BDHAI), C
H
N
, (1Z,2Z)-1,2-bis{(E)-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinylidene}-1,2-diphenylethane (BMHMFI) acetonitrile hemisolvate, C
H
N
·0.5CH
CN, (1Z,2Z)-1,2-bis{(E)-[(naphthalen-1-yl)methylidene]hydrazinylidene}-1,2-diphenylethane (BDHFN), C
H
N
, (Z)-2-{(E)-[(1H-indol-3-yl)methylidene]hydrazinylidene}-1,2-diphenylethanone (BMHFI), C
H
N
O, (Z)-2-{(E)-[1-(1H-indol-3-yl)ethylidene]hydrazinylidene}-1,2-diphenylethanone (BMHAI), C
H
N
O, (Z)-2-{(E)-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinylidene}-1,2-diphenylethanone (BMHMFI), C
H
N
O, and (Z)-2-{(E)-[(naphthalen-1-yl)methylidene]hydrazinylidene}-1,2-diphenylethanone (BMHFN) C
H
N
O. Moreover, the in vitro cytotoxicity of the eight title compounds was evaluated against two tumour cell lines (A549 human lung cancer and 4T
mouse breast cancer) and two normal cell lines (MRC-5 normal lung cells and NIH 3T3 fibroblasts) by MTT assay. The results indicate that four (BDHMFI, BDHFN, BMHMFI and BMHFN) are inactive and the other four (BDHFI, BDHAI, BMHFI and BMHAI) show severe toxicities against human A549 and mouse 4T
cells, similar to the standard cisplatin. All the compounds exhibited weaker cytotoxicity against normal cells than cancer cells. The Swiss Target Prediction web server was applied for the prediction of protein targets. After analyzing the differences in frequency hits between these active and inactive Schiff bases, 18 probable targets were selected for reverse docking with the Surflex-dock function in SYBYL-X 2.0 software. Three target proteins, i.e. human ether-á-go-go-related (hERG) potassium channel, the inhibitor of apoptosis protein 3 and serine/threonine-protein kinase PIM1, were chosen as the targets. Finally, the ligand-based structure-activity relationships were analyzed based on the putative protein target (hERG) docking results, which will be used to design and synthesize novel hERG ion channel inhibitors.


Structure reactivity relationship in the accelerated formation of 2,3-diarylquinoxalines in the microdroplets of a nebuliser

Nadia Hayat, Nathan W Fenwick, Amie Saidykhan, Richard Telford, William Hc Martin, Richard T Gallagher, Richard D Bowen
PMID: 31547678   DOI: 10.1177/1469066719877346

Abstract

Competition experiments in which 1,2-phenylenediamine, C
H
(NH
)
, condenses with equimolar quantities of benzil, (C
H
CO)
, and a 3,3'- or 4,4'-disubstituted benzil (XC
H
CO)
(X = F, Cl, Br, CH
or CH
O) to form a mixture of 2,3-diphenylquinoxaline and the corresponding 2,3-diarylquinoxaline (Ar = XC
H
) in the microdroplets produced in a nebuliser allow a Hammett relationship with a ρ value of 1.8
to be developed for this accelerated condensation in the nebuliser. This structure reactivity relationship reveals that an appreciable amount of negative charge builds up on the carbon of the carbonyl group of the benzil during the rate-limiting step of the reaction, thus confirming that this process involves nucleophilic addition of the 1,2-phenylenediamine to the benzil. In general, the presence of an electron donating substituent, particularly in the 4 and 4' positions, in the benzil retards the reaction, whereas an electron attracting substituent, especially in the 3 and 3' position, accelerates it.


H

Yan-Dong Dai, Xue-Yi Sun, Wan Sun, Jing-Bo Yang, Rui Liu, Yi Luo, Tao Zhang, Yu Tian, Zhong-Lin Lu, Lan He
PMID: 31114827   DOI: 10.1039/c9ob00859d

Abstract

Nano drug delivery is a promising domain in biomedical theranostics and has aroused more and more attention in recent years. We report here an amphiphilic polymer TPG1, bearing a H2O2-sensitive benzil and an AIE fluorophore tetraphenylethene (TPE) unit, which is able to self-assemble into spherical nanosized micelles in aqueous solution. Doxorubicin (DOX) can be encapsulated into TPG1 micelles efficiently with the loading capability of up to 59% by weight. The benzil moiety could be cleaved via the Baeyer-Villiger type reaction in the presence of H2O2, leading to the decomposition of TPG1 micelles and release of DOX. In vitro studies indicated that DOX-loaded TPG1 micelles can be internalized by cancer cells, followed by unloading encapsulated DOX under the stimulation of H2O2. The drug release process can be monitored by the AIE fluorescence from the degradation products containing a TPE moiety. MTT assays against HeLa and HepG2 cancer cells demonstrated that DOX-loaded micelles showed good anticancer efficacy. The polymer TPG1 and the corresponding decomposed products showed great biocompatibility. Our data suggest that TPG1 has the potential to be employed for the controlled drug delivery system.


The identification of new substrates of human DHRS7 by molecular modeling and in vitro testing

Lucie Zemanová, Palani Kirubakaran, Ignacio Hernando Pato, Hana Štambergová, Jiří Vondrášek
PMID: 28687384   DOI: 10.1016/j.ijbiomac.2017.07.012

Abstract

Human DHRS7 (SDR34C1) is one of insufficiently described enzymes of the short-chain dehydrogenase/reductase superfamily. The members of this superfamily often play an important pato/physiological role in the human body, participating in the metabolism of diverse substrates (e.g. retinoids, steroids, xenobiotics). A systematic approach to the identification of novel, physiological substrates of DHRS7 based on a combination of homology modeling, structure-based virtual screening and experimental evaluation has been used. Three novel substrates of DHRS7 (dihydrotestosterone, benzil and 4,4'-dimetylbenzil) have been described.


Synthesis of benzil-o-carboxylate derivatives and isocoumarins through neighboring ester-participating bromocyclizations of o-alkynylbenzoates

Si-Tian Yuan, Hongwei Zhou, Lianpeng Zhang, Jin-Biao Liu, Guanyinsheng Qiu
PMID: 28537302   DOI: 10.1039/c7ob00845g

Abstract

Bromide mediated neighboring ester-participating bromocyclizations of o-alkynylbenzoates are described here for the synthesis of benzil-o-carboxylates. 4-bromoisocoumarins are also synthesized when phenyl o-alkynylbenzoate is used as the substrate. Mechanistic studies suggest that the whole process is composed of an electrophilic bromocyclization and a dibromohydration-based ring-opening, and the neighboring ester group participates in the bromocyclization. Interestingly, the two oxygen atoms of the keto carbonyls in benzil-o-carboxylates are both derived from water. The electrophilic bromo source is in situ generated from the oxidation of bromide.


Design, synthesis, characterization and antimicrobial/antioxidant activities of 1, 4-dicarbonyl-phenyl-dihydrazide based macrocyclic ligand and its Cu(II), Co(II) and Ni(II) complexes

Parveez Gull, Ovas Ahmad Dar, Manzoor Ahmad Malik, Athar Adil Hashmi
PMID: 27725279   DOI: 10.1016/j.micpath.2016.10.003

Abstract

Mononuclear transition metal complexes of Cu(II), Co(II) and Ni(II) with a newly synthesised macrocyclic ligand derived from 1, 4-dicarbonyl-phenyl-dihydrazide and 1,2-diphenylethane-1,2-dione (2:2) have been synthesised. The synthesised compounds were characterised by various physical and spectroscopic techniques including elemental analysis, FTIR, Uv-Vis.,
H NMR, mass spectra, magnetic moment and XRD. The investigation of these macrocyclic complexes established that the stability of metal-ligand coordination through N atoms as tetradentate chelates. The metal/ligands ratio of 1:1 was proposed to afford octahedral geometry for the complexes. The antimicrobial activity of the compounds against some bacterial and fungal species were done by well diffusion method and the results shows that the metal complexes have a promising biological activity comparable with the parent ligand against all bacterial and fungal species. The antioxidant activity of the compounds was also studied through scavenging effect on DPPH radicals with the copper complex showing enhanced activity than other compounds. Additionally, the docking studies predicted the high antimicrobial activity due to the interaction of ligand with the protein.


Self-assembly of Metallamacrocycles Employing a New Benzil-based Organometallic Bisplatinum(II) Acceptor

Bijan Roy, Sankarasekaran Shanmugaraju, Rupak Saha, Partha Sarathi Mukherjee
PMID: 26507762   DOI: 10.2533/chimia.2015.541

Abstract

A benzil-based semi-rigid dinuclear-organometallic acceptor 4,4'-bis[trans-Pt(PEt(3))(2)(NO(3))(ethynyl)]benzil (bisPt-NO(3)) containing a Pt-ethynyl functionality was synthesized in good yield and characterized by multinuclear NMR ((1)H, (31)P, and (13)C), electrospray ionization mass spectrometry (ESI-MS), and single-crystal X-ray diffraction analysis of the iodide analogue bisPt-I. The stoichiometric (1:1) combination of the acceptor bisPt-NO(3) separately with four different ditopic donors (L(1)-L(4); L(1) = 9-ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole, L(2) = 1,4-bis((1H-imidazol-1-yl)methyl)benzene, L(3) = 1,3-bis((1H-imidazol-1-yl)methyl)benzene and L(4) = 9,10-bis((1H-imidazol-1-yl) methyl)anthracene) yielded four [2 + 2] self-assembled metallacycles M(1)-M(4) in quantitative yields, respectively. All these newly synthesized assemblies were characterized by various spectroscopic techniques (NMR, IR, ESI-MS) and their sizes/shapes were predicted through geometry optimization employing the PM6 semi-empirical method. The benzil moiety was introduced in the backbone of the acceptor bisPt-NO(3) due to the interesting structural feature of long carbonyl C-C bond (∼1.54 Å), which enabled us to probe the role of conformational flexibility on size and shapes of the resulting coordination ensembles.


Biotransformation Capacity of Carboxylesterase in Skin and Keratinocytes for the Penta-Ethyl Ester Prodrug of DTPA

Jing Fu, Matthew Sadgrove, Lesley Marson, Michael Jay
PMID: 27130352   DOI: 10.1124/dmd.116.069377

Abstract

The penta-ethyl ester prodrug of the chelating agent diethylene triamine pentaacetic acid (DTPA), referred to as C2E5, effectively accelerated clearance of americium after transdermal delivery. Carboxylesterases (CESs) play important roles in facilitating C2E5 hydrolysis. However, whether CESs in human skin hydrolyze C2E5 remains unknown. We evaluated the gene and protein expression of CESs in distinctive human epidermal cell lines: HEKa, HEKn, HaCaT, and A431. The substrates p-nitrophenyl acetate (pNPA) and 4-nitrophenyl valerate (4-NPV) were used to access esterase and CES activity. C2E5 hydrolysis was measured by radiometric high-performance liquid chromatography after incubation of [(14)C]C2E5 with supernatant fractions after centrifugation at 9000g (S9) prepared from skin cell lines. CES-specific inhibitors were used to access metabolism in human skin S9 fractions with analysis by liquid chromatography-tandem mass spectrometry. We identified the human carboxylesterase 1 and 2 (CES1 and CES2) bands in a Western blot. The gene expression of these enzymes was supported by a real-time polymerase chain reaction (qPCR). pNPA and 4-NPV assays demonstrated esterase and CES activity in all the cell lines that were comparable to human skin S9 fractions. The prodrug C2E5 was hydrolyzed by skin S9 fractions, resulting in a primary metabolite, C2E4. In human skin S9 fractions, inhibition of C2E5 hydrolysis was greatest with a pan-CES inhibitor (benzil). CES1 inhibition (troglitazone) was greater than CES2 (loperamide), suggesting a primary metabolic role for CES1. These results indicate that human keratinocyte cell lines are useful for the evaluation of human cutaneous metabolism and absorption of ester-based prodrugs. However, keratinocytes from skin provide a small contribution to the overall metabolism of C2E5.


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